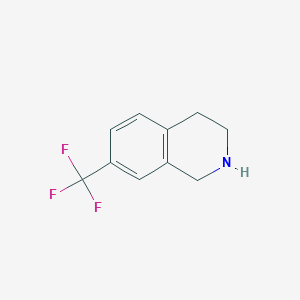

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)9-2-1-7-3-4-14-6-8(7)5-9/h1-2,5,14H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQHLYGRTFVUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438899 | |

| Record name | 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199678-32-5 | |

| Record name | 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical and biological properties of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. This compound is a key building block in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system.[1] The inclusion of a trifluoromethyl group at the 7-position significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a subject of interest in drug discovery.

Core Physicochemical Properties

The basic properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is not extensively available in peer-reviewed literature, reliable estimations can be made based on computational models and data from analogous structures.

| Property | Estimated Value/Information | Source/Methodology | Notes |

| Molecular Formula | C₁₀H₁₀F₃N | - | Confirmed by multiple chemical suppliers. |

| Molecular Weight | 201.19 g/mol | - | Confirmed by multiple chemical suppliers. |

| Appearance | Light yellow liquid | Chem-Impex | A common physical state for this compound.[1] |

| pKa | 8.5 - 9.0 | Estimation | The pKa of the parent compound, 1,2,3,4-tetrahydroisoquinoline, is predicted to be around 9.36. The strong electron-withdrawing nature of the trifluoromethyl group is expected to decrease the basicity of the secondary amine. A study on 3-trifluoromethyl substituted tetrahydroisoquinolines noted a decreased pKa of the amine.[2] |

| logP | ~3.2 | PubChem (for isomer) | This is a computationally predicted value for the isomeric compound 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline and serves as a reasonable estimate, indicating significant lipophilicity. |

| Solubility | Poorly soluble in water | General principle | The high estimated logP value suggests low aqueous solubility. It is expected to be soluble in organic solvents like DMSO and ethanol. |

| Storage | 0-8 °C | Chem-Impex | Recommended storage condition to ensure stability.[1] |

Biological Activity and Potential Signaling Pathways

Tetrahydroisoquinoline (THIQ) derivatives are a well-established class of compounds with a broad range of biological activities, including antitumor, antibacterial, anti-HIV, and neuropharmacological effects.[3][4] Many THIQ-based compounds interact with G-protein coupled receptors (GPCRs) and monoamine transporters.

While the specific biological targets of this compound have not been fully elucidated, a closely related isomer, 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline, has been shown to be a selective inhibitor of phenylethanolamine N-methyltransferase (PNMT) with reduced affinity for the α₂-adrenoceptor .[2] PNMT is the enzyme responsible for the conversion of norepinephrine to epinephrine in the adrenal medulla and certain brain regions. Inhibition of PNMT can lead to a decrease in epinephrine levels and a relative increase in norepinephrine, which can have significant physiological effects.

The diagram below illustrates a simplified workflow for evaluating the biological activity of a novel tetrahydroisoquinoline derivative.

Based on the activity of the related isomer, a potential mechanism of action for this compound could involve the modulation of adrenergic signaling. The following diagram depicts a simplified noradrenergic synapse and the potential site of action for a PNMT inhibitor.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the basic properties of novel compounds. Below are standard methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of this compound in a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.

-

Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

-

-

Titration:

-

Calibrate a pH meter with standard buffers (pH 4, 7, and 10).

-

Place a known volume (e.g., 20 mL) of the compound solution in a beaker with a magnetic stirrer.

-

Add the titrant (0.1 M HCl, as the compound is basic) in small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the compound has been protonated. This can be determined from the midpoint of the buffer region of the titration curve or from the first derivative plot.

-

Determination of logP by HPLC

A common method for estimating logP is by correlating the retention time of a compound on a reverse-phase HPLC column with the known logP values of a set of standard compounds.

-

Preparation of Standards and Sample:

-

Prepare a set of standard compounds with known logP values that bracket the expected logP of the test compound. Dissolve them in the mobile phase.

-

Prepare a solution of this compound in the mobile phase.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a wavelength where the compound has significant absorbance.

-

-

Procedure:

-

Inject the standard solutions and the sample solution onto the HPLC system.

-

Record the retention time (t_R) for each compound.

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

-

-

Data Analysis:

-

Plot log(k') versus the known logP values for the standard compounds.

-

Perform a linear regression to obtain a calibration curve.

-

Use the log(k') of the test compound and the equation of the line from the calibration curve to calculate its logP.

-

Determination of Aqueous Solubility by Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility.

-

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). A visible excess of solid should remain.

-

Seal the vials and agitate them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully remove an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtrate with a suitable solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.

-

The measured concentration represents the equilibrium solubility of the compound in the tested buffer.

-

The diagram below outlines the decision-making process for selecting a suitable experimental method for solubility determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

Physicochemical Characteristics of 7-(Trifluoromethyl)-1,2,3,4-Tetrahydroisoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (7-CF3-THIQ) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group at the 7-position of the tetrahydroisoquinoline scaffold can profoundly influence its physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known and estimated physicochemical characteristics of 7-CF3-THIQ, detailed experimental protocols for their determination, and a discussion of its potential biological significance based on the activities of related compounds.

Core Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound are not extensively available in the public domain. However, based on the properties of structurally similar compounds, we can provide reliable estimates and established analytical methods for their precise determination.

Identity and Structure

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Abbreviation | 7-CF3-THIQ | - |

| CAS Number | 199678-32-5 | [1] |

| Molecular Formula | C₁₀H₁₀F₃N | [1] |

| Molecular Weight | 201.19 g/mol | [1] |

| Appearance | Light yellow liquid | [1] |

Estimated Physicochemical Data

The following table summarizes the estimated and known physicochemical parameters for 7-CF3-THIQ and a closely related isomer, 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

| Parameter | 7-(Trifluoromethyl)-THIQ (Estimated/Analog Data) | 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline (Experimental) |

| Melting Point (°C) | Data not available | 30 - 34[2] |

| Boiling Point (°C) | Data not available | 135 - 140 (at 22 mmHg)[2] |

| pKa | Estimated to be lower than unsubstituted THIQ due to the electron-withdrawing CF₃ group.[3][4] | Data not available |

| logP | ~2.23 (based on 7-(trifluoromethoxy)-THIQ analog) | Data not available |

| Aqueous Solubility | Data not available; expected to have moderate to low solubility. | Data not available |

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of 7-CF3-THIQ is crucial for its development as a potential therapeutic agent. The following are standard experimental protocols that can be employed.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the secondary amine in the tetrahydroisoquinoline ring can be determined by potentiometric titration.

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is the pH at which the compound is 50% ionized.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of 7-CF3-THIQ (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the 7-CF3-THIQ solution in a beaker with a magnetic stirrer.

-

Incrementally add the standardized titrant (acid or base) to the solution.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the midpoint of the buffer region of the titration curve.

-

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) between n-octanol and water is a key indicator of a compound's lipophilicity.

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentrations of the compound in each phase are measured to determine the partition coefficient.

Methodology:

-

Phase Preparation:

-

Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

-

Partitioning:

-

Prepare a stock solution of 7-CF3-THIQ in the n-octanol-saturated water phase.

-

Add an equal volume of water-saturated n-octanol.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Centrifuge the mixture to ensure complete phase separation.

-

-

Concentration Measurement:

-

Carefully separate the two phases.

-

Determine the concentration of 7-CF3-THIQ in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP = log₁₀(P)

-

Determination of Aqueous Solubility

Aqueous solubility can be determined using either kinetic or thermodynamic methods.

Principle: An excess of the compound is equilibrated with an aqueous buffer, and the concentration of the dissolved compound is measured.

Methodology (Thermodynamic Shake-Flask Method):

-

Equilibration:

-

Add an excess amount of solid 7-CF3-THIQ to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

-

Sample Preparation:

-

Filter the suspension to remove the undissolved solid. A syringe filter with a low-binding membrane is recommended.

-

-

Concentration Measurement:

-

Determine the concentration of the dissolved 7-CF3-THIQ in the filtrate using a calibrated analytical method (e.g., HPLC-UV).

-

-

Reporting:

-

The solubility is reported in units of µg/mL or µM.

-

Synthesis and Characterization

The synthesis of this compound can be achieved through established synthetic routes for THIQ derivatives, most notably the Pictet-Spengler reaction.[5][6]

General Synthetic Approach: Pictet-Spengler Reaction

A plausible synthetic route involves the condensation of a β-phenylethylamine bearing a trifluoromethyl group at the meta-position with an appropriate aldehyde, followed by acid-catalyzed cyclization.

Caption: General workflow for the synthesis and characterization of 7-CF3-THIQ.

Characterization

The identity and purity of the synthesized 7-CF3-THIQ would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological targets of 7-(trifluoromethyl)-THIQ are limited, the broader class of tetrahydroisoquinoline derivatives has been shown to exhibit a wide range of pharmacological activities.[7][8] The introduction of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[9][10]

Known Activities of THIQ Analogs

-

Anticancer Activity: Some THIQ derivatives have shown potent cytotoxic effects and have been investigated as inhibitors of key signaling molecules in cancer, such as KRas.[7]

-

Central Nervous System (CNS) Activity: The THIQ scaffold is present in molecules that act on various CNS targets, including receptors and enzymes involved in neurotransmission.

-

Enzyme Inhibition: THIQ derivatives have been developed as inhibitors of enzymes such as phosphodiesterase 4 (PDE4).[8]

Hypothetical Signaling Pathway Involvement

Based on the known activities of related compounds, 7-CF3-THIQ could potentially modulate intracellular signaling pathways implicated in cell proliferation and survival, such as the Ras-MAPK pathway.

Caption: Hypothetical inhibition of the Ras-MAPK signaling pathway by 7-CF3-THIQ.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While a complete experimental physicochemical profile is yet to be published, this guide provides a solid foundation based on data from closely related analogs and outlines the necessary experimental protocols for its full characterization. The electron-withdrawing nature and lipophilic character of the trifluoromethyl group are expected to confer unique properties upon the THIQ core, making it a compelling candidate for further investigation in various therapeutic areas, particularly in oncology and neuroscience. Future research should focus on the experimental determination of its physicochemical properties and the elucidation of its specific biological targets and mechanisms of action.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, 97%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 3. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, a key building block in medicinal chemistry. The trifluoromethyl group enhances the pharmacological properties of the tetrahydroisoquinoline scaffold, making it a valuable component in the development of novel therapeutics, particularly for neurological disorders.[1] This document outlines a probable synthetic route, detailed experimental protocols, and expected characterization data based on analogous compounds and spectral databases. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams.

Introduction

This compound (TFM-THIQ) is a fluorinated heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The incorporation of a trifluoromethyl group can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The tetrahydroisoquinoline core is a prevalent scaffold in a wide range of biologically active natural products and synthetic drugs. This guide details a feasible laboratory-scale synthesis and the analytical techniques required for the structural confirmation and purity assessment of TFM-THIQ.

Proposed Synthesis

A plausible and efficient synthesis of this compound involves the reduction of the corresponding lactam, 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one. This precursor is commercially available, providing a direct route to the target molecule.

Synthesis Pathway

Caption: Proposed synthesis of the target compound via lactam reduction.

Experimental Protocols

Synthesis of this compound

Materials:

-

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether

-

Diethyl ether

-

Dichloromethane

Procedure:

-

A solution of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

-

After cooling to 0 °C, the reaction is quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.

-

The resulting slurry is filtered, and the filter cake is washed with THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

-

For the hydrochloride salt, the purified free base is dissolved in diethyl ether and treated with a solution of HCl in diethyl ether. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.

Characterization Data

The following characterization data is predicted based on the analysis of structurally related compounds and general principles of spectroscopy.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₀F₃N |

| Molecular Weight | 201.19 g/mol |

| CAS Number | 199678-32-5 |

| Appearance | Predicted to be a colorless oil or low-melting solid |

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | d, J=8.0 Hz | 1H | H-5 |

| ~7.20 | s | 1H | H-8 |

| ~7.15 | d, J=8.0 Hz | 1H | H-6 |

| ~4.10 | s | 2H | H-1 |

| ~3.20 | t, J=6.0 Hz | 2H | H-3 |

| ~2.85 | t, J=6.0 Hz | 2H | H-4 |

| ~1.90 | br s | 1H | NH |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~140.5 | C-8a |

| ~135.0 | C-4a |

| ~129.0 (q, J ≈ 32 Hz) | C-7 |

| ~128.5 | C-5 |

| ~125.0 (q, J ≈ 4 Hz) | C-6 |

| ~124.0 (q, J ≈ 272 Hz) | -CF₃ |

| ~122.5 (q, J ≈ 4 Hz) | C-8 |

| ~47.0 | C-1 |

| ~43.0 | C-3 |

| ~29.0 | C-4 |

Mass Spectrometry

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for the hydrochloride salt of this compound.[2] The fragmentation pattern is expected to be characteristic of tetrahydroisoquinolines, with a prominent molecular ion peak and fragments resulting from the loss of the trifluoromethyl group and cleavage of the heterocyclic ring.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the characterization of the synthesized compound.

Caption: General workflow for the purification and characterization.

Conclusion

This technical guide outlines a practical approach to the synthesis and characterization of this compound. The provided protocols and predicted data serve as a valuable resource for researchers engaged in the synthesis of novel fluorinated compounds for drug discovery and development. While the presented NMR data is predictive, it provides a solid foundation for the structural verification of the synthesized molecule. Further experimental validation is recommended to confirm the precise spectral assignments.

References

An In-depth Technical Guide to 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a trifluoromethyl group at the 7-position of the THIQ core has garnered significant interest due to the unique properties this functional group imparts, including enhanced metabolic stability, increased lipophilicity, and altered electronic properties, which can profoundly influence pharmacological activity. This technical guide provides a comprehensive overview of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline derivatives and their analogs, focusing on their synthesis, biological activities, structure-activity relationships (SAR), and the signaling pathways they modulate.

Synthesis of the this compound Core

The primary and most versatile method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline core is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of 7-(trifluoromethyl)-substituted THIQs, the corresponding 3-(trifluoromethyl)phenethylamine is a key starting material.

A general workflow for the synthesis of the 7-(trifluoromethyl)-THIQ core via the Pictet-Spengler reaction is depicted below.

Caption: General workflow for the Pictet-Spengler synthesis of 7-(trifluoromethyl)-THIQs.

Experimental Protocol: Pictet-Spengler Synthesis of 1-Ethyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrochloride

This protocol is adapted from a biomimetic phosphate-catalyzed Pictet-Spengler reaction.[1]

Materials:

-

Dopamine hydrochloride

-

Sodium ascorbate

-

Potassium phosphate (KPi) buffer (0.3 M, pH 9)

-

Methanol

-

1,1,1-Trifluoro-2-butanone

-

Hydrochloric acid (1 M)

-

Preparative HPLC system

Procedure:

-

To a solution of dopamine hydrochloride (19 mg, 0.10 mmol) and sodium ascorbate (20 mg, 0.10 mmol) in KPi buffer (1 mL) and methanol (0.32 mL), add 1,1,1-trifluoro-2-butanone (0.68 mL, 5.0 mmol).

-

Heat the reaction mixture at 70 °C for 18 hours.

-

Monitor the reaction progress by analytical HPLC.

-

Directly purify the reaction mixture using a preparative HPLC system.

-

Combine the fractions containing the desired product.

-

Exchange the fractions with 1 M HCl and evaporate the solvent to yield 1-ethyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride (26 mg, 88%) as a white solid.[1]

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents. The trifluoromethyl group often contributes to enhanced potency and selectivity.

Anticancer Activity

Several studies have highlighted the potential of THIQ derivatives as anticancer agents, targeting various mechanisms including the inhibition of key signaling proteins and the disruption of cellular processes essential for tumor growth.

KRas Inhibition:

One notable area of investigation is the inhibition of the KRAS protein, a frequently mutated oncogene in many cancers. A derivative, GM-3-143, which incorporates a trifluoromethyl group on a phenyl ring attached to the THIQ core, has been identified as having significant KRas inhibitory activity against various colon cancer cell lines.[2] While specific IC50 values for GM-3-143 were not provided in the initial screening, its activity highlights the potential of this scaffold in targeting KRas.

NF-κB Signaling Pathway Inhibition:

The NF-κB signaling pathway plays a crucial role in cancer cell proliferation and survival. Some THIQ derivatives have been shown to inhibit this pathway by blocking the nuclear translocation of NF-κB.[3] This mechanism of action can lead to the suppression of tumor growth.

The table below summarizes the in-vitro anticancer activities of selected THIQ derivatives, including those with trifluoromethyl substitutions.

| Compound ID | Substitution Pattern | Target Cell Line(s) | IC50/GI50 (µM) | Reference |

| GM-3-143 | 4-(Trifluoromethyl)phenyl at N-2 | Colo320, DLD-1, HCT116, SNU-C1, SW480 | Not specified | [2] |

| Compound 5d | Methoxy at R3 | Various human cancer cell lines | 1.591 - 2.281 | [3] |

| Compound 15 | Pyrazolo[3,4-b]quinoline derivative | MCF-7, HepG-2, A549 | 15.16, 18.74, 18.68 | [4] |

| Compound 7j | Quinazoline-thiazolidine-2,4-dione-1,2,3-triazole hybrid | MDA-MB-231, MCF-7 | 3.1 - 6.8 | [5] |

Signaling Pathways Modulated by 7-(Trifluoromethyl)-THIQ Derivatives

The anticancer effects of 7-(trifluoromethyl)-THIQ derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

KRas Signaling Pathway

The KRas protein is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations in KRas lock the protein in a constitutively active state, leading to uncontrolled cell proliferation. Inhibitors of KRas can block downstream signaling cascades.

Caption: Simplified KRas signaling pathway and the potential point of intervention for 7-(trifluoromethyl)-THIQ derivatives.

NF-κB Signaling Pathway

The NF-κB transcription factors are key regulators of inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Inhibition of NF-κB nuclear translocation is a promising strategy for cancer treatment.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of certain THIQ derivatives.

Experimental Protocols for Biological Assays

KRas Inhibition Assay (Cell-Based)

This protocol is a general guide for assessing the inhibition of KRas signaling in a cellular context.

Materials:

-

Cancer cell line with a known KRas mutation (e.g., HCT116)

-

Cell culture medium and supplements

-

96-well plates

-

7-(Trifluoromethyl)-THIQ derivative stock solution in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed the KRas mutant cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Prepare serial dilutions of the 7-(trifluoromethyl)-THIQ derivative in the cell culture medium.

-

Treat the cells with the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control inhibitor if available.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol outlines a general method for visualizing and quantifying the nuclear translocation of NF-κB.

Materials:

-

HeLa cells or another suitable cell line

-

Cell culture medium and supplements

-

Glass coverslips in 24-well plates

-

7-(Trifluoromethyl)-THIQ derivative stock solution in DMSO

-

TNF-α or another NF-κB activator

-

4% paraformaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed the cells on glass coverslips in 24-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the 7-(trifluoromethyl)-THIQ derivative for 1-2 hours.

-

Stimulate the cells with TNF-α for 30-60 minutes to induce NF-κB translocation. Include an unstimulated control.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with the primary antibody against NF-κB p65 overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of NF-κB translocation.

Conclusion

The this compound scaffold represents a promising area for the development of novel therapeutic agents, particularly in the field of oncology. The trifluoromethyl group can significantly enhance the pharmacological properties of the THIQ core, leading to potent and selective inhibitors of key cancer-related targets such as KRas and the NF-κB signaling pathway. The synthetic accessibility of this scaffold, primarily through the robust Pictet-Spengler reaction, allows for extensive structural modifications to optimize activity and pharmacokinetic profiles. Further research into the precise molecular interactions of these compounds with their targets and continued exploration of their structure-activity relationships will be crucial for advancing these promising molecules towards clinical applications. This guide provides a foundational resource for researchers dedicated to harnessing the therapeutic potential of this important class of compounds.

References

- 1. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]

- 2. Nuclear factor kappa B (NF‐κB) translocation [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Potential Therapeutic Targets for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets for 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (7-CF3-THIQ). As a member of the diverse class of 1,2,3,4-tetrahydroisoquinolines (THIQs), this compound holds promise for a range of therapeutic applications, primarily centered on neurological disorders and oncology. This document summarizes the known biological activities of structurally similar compounds, proposes potential mechanisms of action, and outlines detailed experimental protocols for future investigation. All quantitative data from related compounds are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4][5] The introduction of a trifluoromethyl (-CF3) group at the 7-position of the THIQ core can significantly modulate the compound's lipophilicity, metabolic stability, and target-binding affinity, making 7-CF3-THIQ a compound of significant interest for drug discovery. While specific research on 7-CF3-THIQ is limited, extensive data on analogous compounds provide a strong foundation for identifying its potential therapeutic targets. This guide will explore these potential targets, drawing on structure-activity relationships (SAR) and the known pharmacology of related THIQ derivatives.

Potential Therapeutic Targets

Based on the available literature for structurally related trifluoromethyl-substituted and other C7-substituted THIQs, the primary potential therapeutic targets for this compound can be broadly categorized into neurological and oncological targets.

Neurological Targets

The THIQ scaffold is a well-known modulator of various neurological targets. The presence of the trifluoromethyl group can enhance the selectivity and potency of these interactions.

-

Phenylethanolamine N-Methyltransferase (PNMT): PNMT is an enzyme responsible for the conversion of norepinephrine to epinephrine. Inhibition of PNMT has been explored as a potential therapeutic strategy for conditions such as hypertension and heart failure. A study on a series of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines demonstrated their potent and selective inhibition of PNMT.[6] The trifluoromethyl group was found to decrease affinity for the α2-adrenoceptor, thereby increasing selectivity for PNMT.[6] This suggests that 7-CF3-THIQ could also act as a selective PNMT inhibitor.

-

N-Methyl-D-Aspartate (NMDA) Receptors: Tetrahydroisoquinoline-based compounds have been identified as subunit-selective potentiators of NMDA receptors, particularly those containing GluN2C and GluN2D subunits.[7] Positive allosteric modulation of these receptors is a potential therapeutic avenue for neurological and psychiatric disorders. While direct data on 7-CF3-THIQ is unavailable, the general activity of the THIQ class at these receptors warrants investigation.

-

Monoamine Reuptake Inhibition: Certain THIQ derivatives, such as diclofensine, are potent monoamine reuptake inhibitors, blocking the uptake of dopamine, norepinephrine, and serotonin.[8][9] This activity is central to the mechanism of many antidepressant and psychoactive drugs. The electronic properties of the trifluoromethyl group could influence the interaction of 7-CF3-THIQ with monoamine transporters.

Oncological Targets

The THIQ scaffold has been investigated for its anticancer properties, with derivatives showing activity against various cancer cell lines and molecular targets.[3][4][5][10]

-

Kirsten Rat Sarcoma Viral Oncogene Homolog (KRas): Several tetrahydroisoquinoline derivatives have demonstrated inhibitory activity against KRas, a key driver in many cancers.[11] Specifically, derivatives with a trifluoromethyl group on a phenyl ring attached to the THIQ core showed significant KRas inhibition in colon cancer cell lines.[11] This suggests that 7-CF3-THIQ may have potential as a KRas inhibitor.

-

Nuclear Factor-κB (NF-κB) Signaling Pathway: The NF-κB signaling pathway is a critical regulator of cancer cell proliferation and survival. A series of 1,2,3,4-tetrahydroisoquinoline derivatives have been shown to possess anticancer activity by inhibiting NF-κB nuclear translocation.[3]

-

Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2): Novel synthesized tetrahydroisoquinolines have been identified as inhibitors of DHFR and CDK2, two important targets in cancer therapy.[12] This highlights the potential for THIQ derivatives to act as multi-targeting anticancer agents.

Quantitative Data for Structurally Related Compounds

While specific quantitative data for this compound is not available in the public domain, the following table summarizes the inhibitory and binding constants for closely related trifluoromethyl-substituted THIQ derivatives from a study on PNMT inhibitors.[6]

| Compound | Target | Assay Type | Ki (µM) | α2 Ki (µM) | Selectivity (α2 Ki / PNMT Ki) |

| 3-Trifluoromethyl-7-bromo-1,2,3,4-tetrahydroisoquinoline | PNMT | Radioligand Binding | >360 | >250 | - |

| 3-Trifluoromethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline | PNMT | Radioligand Binding | 0.52 | >1000 | >1900 |

Data extracted from Grunewald et al., J. Med. Chem. 1999, 42, 17, 3315–3323.[6]

Proposed Signaling Pathways

Based on the known activities of related THIQ compounds, the following signaling pathways are proposed as potential mechanisms of action for 7-CF3-THIQ.

PNMT Inhibition Pathway

Caption: Proposed inhibitory action of 7-CF3-THIQ on the PNMT pathway.

KRas Inhibition Pathway

Caption: Postulated inhibitory effect of 7-CF3-THIQ on the KRas signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the therapeutic potential of 7-CF3-THIQ.

PNMT Inhibition Assay

Objective: To determine the in vitro inhibitory potency of 7-CF3-THIQ against human PNMT.

Materials:

-

Recombinant human PNMT

-

S-adenosyl-L-[methyl-3H]methionine ([3H]SAM)

-

Norepinephrine

-

7-CF3-THIQ

-

Scintillation cocktail

-

Phosphate buffer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, norepinephrine, and varying concentrations of 7-CF3-THIQ.

-

Initiate the reaction by adding recombinant human PNMT.

-

Add [3H]SAM to the reaction mixture and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a quenching solution.

-

Extract the radiolabeled product (epinephrine) using an organic solvent.

-

Quantify the radioactivity of the extracted product using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of 7-CF3-THIQ and determine the IC50 value by non-linear regression analysis.

KRas Inhibition Assay (GTP-GDP Exchange Assay)

Objective: To assess the ability of 7-CF3-THIQ to inhibit the exchange of GDP for GTP by KRas.

Materials:

-

Recombinant human KRas protein

-

BODIPY-FL-GTP (fluorescent GTP analog)

-

GDP

-

Guanine nucleotide exchange factor (GEF), e.g., SOS1

-

7-CF3-THIQ

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

384-well microplate

-

Fluorescence plate reader

Procedure:

-

Pre-incubate KRas with GDP in the assay buffer.

-

Add varying concentrations of 7-CF3-THIQ to the wells of a 384-well plate.

-

Add the KRas-GDP complex to the wells.

-

Initiate the exchange reaction by adding a mixture of BODIPY-FL-GTP and the GEF.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (excitation/emission maxima appropriate for BODIPY-FL).

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the reaction rates against the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Target Validation

Caption: A generalized experimental workflow for the validation of therapeutic targets.

Conclusion

While direct experimental data for this compound is currently scarce, the analysis of structurally related compounds strongly suggests its potential as a modulator of key therapeutic targets in neurology and oncology. The trifluoromethyl substituent is likely to enhance its pharmacological properties, including potency and selectivity. The proposed targets, particularly PNMT and KRas, represent promising avenues for further investigation. The experimental protocols and workflows outlined in this guide provide a robust framework for elucidating the therapeutic potential of this intriguing compound. Further research is warranted to fully characterize the pharmacological profile of 7-CF3-THIQ and to validate its potential as a novel therapeutic agent.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 10. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of the 7-(Trifluoromethyl)-THIQ Scaffold in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules.[1] Its rigid, three-dimensional structure provides a versatile template for the spatial presentation of pharmacophoric elements, enabling potent and selective interactions with a wide array of biological targets. The introduction of a trifluoromethyl (-CF3) group at the 7-position of the THIQ scaffold has emerged as a particularly fruitful strategy in drug discovery. The unique properties of the -CF3 group, including its high lipophilicity, metabolic stability, and strong electron-withdrawing nature, can profoundly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule.[2] This technical guide provides an in-depth exploration of the 7-(trifluoromethyl)-THIQ scaffold, covering its synthesis, biological significance, and applications in medicinal chemistry, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Synthesis of the 7-(Trifluoromethyl)-THIQ Core

The construction of the 7-(trifluoromethyl)-THIQ scaffold can be achieved through established synthetic methodologies for tetrahydroisoquinolines, primarily the Pictet-Spengler and Bischler-Napieralski reactions. The key starting material is a β-phenylethylamine bearing a trifluoromethyl group at the meta-position of the aromatic ring.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3] For the synthesis of the unsubstituted 7-(trifluoromethyl)-THIQ core, formaldehyde is the typical carbonyl partner.

-

Reaction Scheme:

-

Condensation of 3-(trifluoromethyl)phenethylamine with formaldehyde to form a Schiff base.

-

Acid-catalyzed intramolecular electrophilic aromatic substitution to yield 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline.

-

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route, particularly for the synthesis of 1-substituted THIQ derivatives. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[4]

-

Reaction Scheme:

-

Acylation of 3-(trifluoromethyl)phenethylamine to form the corresponding amide.

-

Cyclization using a dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[5]

-

Reduction of the imine bond to afford the this compound.

-

Medicinal Chemistry Applications and Biological Activity

The 7-(trifluoromethyl)-THIQ scaffold has shown significant promise in the development of selective inhibitors for various enzymes and receptors, particularly within the central nervous system. A notable application is in the design of inhibitors for phenylethanolamine N-methyltransferase (PNMT) and their selectivity against the α₂-adrenoceptor.

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition

PNMT is the terminal enzyme in the biosynthesis of catecholamines, catalyzing the conversion of norepinephrine to epinephrine.[6] Inhibitors of PNMT are of interest for the potential treatment of conditions where epinephrine levels are implicated, such as hypertension and stress-related disorders.[7] The trifluoromethyl group at the 7-position of the THIQ scaffold can enhance the lipophilicity of the molecule, which is a desirable property for CNS-acting drugs, potentially improving their ability to cross the blood-brain barrier.[8]

Selectivity against α₂-Adrenoceptors

A significant challenge in the development of PNMT inhibitors is achieving selectivity over α₂-adrenoceptors, as both targets can be modulated by similar pharmacophores. The α₂-adrenoceptor is a G protein-coupled receptor involved in the negative feedback regulation of norepinephrine release.[9] A series of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines has been synthesized and evaluated for their inhibitory activity against PNMT and their binding affinity for the α₂-adrenoceptor.[8] These studies have demonstrated that the trifluoromethyl group can contribute to high selectivity for PNMT over the α₂-adrenoceptor.[8]

Quantitative Data

The following table summarizes the biological activity of a series of 3-trifluoromethyl-7-substituted-THIQ derivatives as representative examples of the potential of this scaffold.

| Compound ID | 7-Substituent | PNMT Kᵢ (µM) | α₂-Adrenoceptor Kᵢ (µM) | Selectivity Index (α₂ Kᵢ / PNMT Kᵢ) |

| 1 | -H | > 1000 | > 1000 | - |

| 2 | -Br | 15 ± 2 | > 1000 | > 67 |

| 3 | -NO₂ | 0.52 ± 0.08 | > 1000 | > 1900 |

| 4 | -NH₂ | > 1000 | > 1000 | - |

| 5 | -OH | > 1000 | > 1000 | - |

| 6 | -OCH₃ | 365 ± 55 | > 1000 | > 2.7 |

Data extracted from J. Med. Chem. 1999, 42, 17, 3315-3323.[8]

Experimental Protocols

General Synthesis of 7-(Trifluoromethyl)-THIQ Derivatives (via Bischler-Napieralski Reaction)

-

Amide Formation: To a solution of 3-(trifluoromethyl)phenethylamine in a suitable solvent (e.g., dichloromethane), add a slight excess of an acylating agent (e.g., acetyl chloride) and a base (e.g., triethylamine). Stir the reaction mixture at room temperature until completion.

-

Cyclization: Dissolve the resulting amide in a dehydrating agent such as phosphorus oxychloride (POCl₃) and reflux the mixture.[1] The reaction progress is monitored by thin-layer chromatography.

-

Reduction: After completion of the cyclization, the reaction mixture is cooled and concentrated under reduced pressure. The residue is dissolved in a suitable solvent (e.g., methanol) and treated with a reducing agent (e.g., sodium borohydride) to reduce the intermediate 3,4-dihydroisoquinoline to the corresponding tetrahydroisoquinoline.

-

Purification: The final product is purified by column chromatography on silica gel.

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory potency of test compounds against PNMT.

-

Reagents and Buffers:

-

Assay Procedure:

-

Prepare serial dilutions of the test compound (e.g., 7-(trifluoromethyl)-THIQ derivatives).

-

In a microcentrifuge tube or a 96-well plate, pre-incubate the PNMT enzyme solution with the test compound for a defined period (e.g., 15-30 minutes) at 37°C.[7]

-

Initiate the enzymatic reaction by adding norepinephrine and SAM to the mixture.

-

Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the stopping solution.

-

-

Detection and Data Analysis:

-

The amount of epinephrine formed is quantified using a suitable method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or an enzyme-linked immunosorbent assay (ELISA).[7]

-

Calculate the percentage of PNMT inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

-

α₂-Adrenoceptor Binding Assay

This protocol describes a radioligand competition binding assay to determine the affinity of test compounds for the α₂-adrenoceptor.

-

Materials:

-

Assay Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding at various concentrations of the test compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[8]

-

-

Filtration and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Kᵢ value is calculated using the Cheng-Prusoff equation.

-

Signaling Pathways and Logical Relationships

PNMT Biochemical Pathway

The following diagram illustrates the role of PNMT in the final step of catecholamine biosynthesis and its inhibition by a 7-(trifluoromethyl)-THIQ derivative.

References

- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 2. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

The Structure-Activity Relationship of 7-Substituted Tetrahydroisoquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Modifications to the THIQ core have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets. Among these, substitutions at the 7-position of the aromatic ring have proven to be critical for modulating the pharmacological profile of these compounds, influencing their interactions with key biological targets such as dopamine receptors, orexin receptors, and various enzymes, as well as their potential as anticancer agents.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-substituted tetrahydroisoquinolines, summarizing quantitative data, detailing experimental protocols for key biological assays, and visualizing the logical relationships and workflows inherent in the drug discovery process for this class of compounds.

Data Presentation: Quantitative SAR Summary

The following tables summarize the quantitative biological data for various 7-substituted tetrahydroisoquinolines, categorized by their primary biological target.

Table 1: Dopamine D2/D3 Receptor Binding Affinity

Substitutions at the 7-position of the THIQ core significantly influence binding affinity and selectivity for D2-like dopamine receptors. The 6-methoxy-7-hydroxy substitution pattern is a particularly well-tolerated motif for achieving high D3 receptor affinity.[2]

| Compound ID | 7-Position Substituent (R) | D3 Receptor Kᵢ (nM) | D2 Receptor Kᵢ (nM) | D3 vs D2 Selectivity |

| 1 | -OH (with 6-OCH₃) | 92 | 1593 | ~17-fold |

| 2 | -OH (in a 6,7-dihydroxy motif) | 2.0 | >100 | >50-fold |

| 3 | -OCH₃ (in a 6,7-dimethoxy motif) | 1.2 | >1000 | >833-fold |

| 4 | -O-SO₂CF₃ | ~4.0 (pKi 8.4) | ~600 (pKi 6.22) | ~150-fold |

Data sourced from multiple studies on related compound series.[1][2][3]

Table 2: Orexin 1 (OX₁) Receptor Antagonist Activity

For OX₁ receptor antagonists, the nature of the alkoxy substituent at the 7-position is a key determinant of potency. SAR studies show that increasing the steric bulk at this position, up to a certain limit, enhances OX₁ antagonist activity.[4]

| Compound ID | 7-Position Substituent (R) | OX₁ Receptor Kₑ (nM) | OX₂ Receptor Kₑ (nM) |

| 5 | -OH | >1000 | >1000 |

| 6 | -OCH₃ | 40 | >2000 |

| 7 | -OCH₂CH₃ | 18 | >3000 |

| 8 | -OCH₂CH₂CH₃ | 13 | >3000 |

| 9 | -O(CH₂)₅CH₃ | 120 | >3000 |

Data represents apparent dissociation constants (Ke) from calcium mobilization assays.[4]

Table 3: Anticancer Activity (In Vitro)

Certain substituted THIQs exhibit potent antiproliferative activity against various human cancer cell lines. The specific substitution patterns, including those on the THIQ nucleus, are crucial for cytotoxicity.

| Compound ID | Cell Line | IC₅₀ (µg/mL) |

| 6a | MCF-7 (Breast Cancer) | 0.63 |

| 6a | Ishikawa (Endometrial) | 0.23 |

| 6d | MCF-7 (Breast Cancer) | 0.43 |

| 6d | Ishikawa (Endometrial) | 0.01 |

| 6j | MCF-7 (Breast Cancer) | 0.70 |

| 6j | Ishikawa (Endometrial) | 0.02 |

| Tamoxifen | MCF-7 (Breast Cancer) | 5.14 |

| Tamoxifen | Ishikawa (Endometrial) | 4.55 |

Note: The exact position of substitution for compounds 6a, 6d, and 6j is part of a broader study on substituted THIQs, highlighting the potential of this scaffold.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR findings. The following are protocols for key assays used in the evaluation of 7-substituted tetrahydroisoquinolines.

Dopamine Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for dopamine receptors by measuring its ability to displace a specific radiolabeled ligand.

Materials:

-

Membrane Preparation: Crude membrane fractions from cells expressing the target dopamine receptor (e.g., D2 or D3) or from rat striatal tissue.[6]

-

Radioligand: [³H]N-methylspiperone (for D2-like receptors).[6]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific Binding Determinand: Haloperidol (10 µM) or another suitable high-affinity ligand.

-

Test Compounds: Serial dilutions of 7-substituted THIQs.

-

Filtration: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Instrumentation: Cell harvester, liquid scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound in assay buffer. For determining non-specific binding, replace the test compound with the non-specific binding determinand.

-

Incubation: Incubate the plate at room temperature (or 37°C) for a specified period (e.g., 60-90 minutes) to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.[6]

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Orexin Receptor Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by the natural ligand, orexin A, in cells expressing orexin receptors.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human OX₁ or OX₂ receptor.

-

Fluorescent Calcium Indicator: Fluo-4 AM or equivalent.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

-

Agonist: Orexin A.

-

Test Compounds: Serial dilutions of 7-substituted THIQs.

-

Instrumentation: Fluorescence plate reader (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dissolved in assay buffer. Incubate for 1 hour at 37°C.

-

Compound Addition: Wash the cells with assay buffer. Add the test compounds (antagonists) at various concentrations and incubate for a predefined period (e.g., 15-30 minutes).

-

Signal Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then add a pre-determined concentration of orexin A (typically the EC₈₀) to all wells.

-

Data Recording: Record the change in fluorescence intensity over time, which corresponds to the influx of intracellular calcium.

-

Data Analysis: Determine the inhibitory effect of the test compound on the orexin A-induced signal. Calculate IC₅₀ values from the concentration-response curves. The apparent dissociation constant (Kₑ) can be calculated from the rightward shift of the agonist dose-response curve in the presence of the antagonist.[4][8]

Anticancer Antiproliferative Assay (CellTiter-Glo®)

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.[9]

Materials:

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231).[5]

-

Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).[10]

-

Plates: Opaque-walled 96-well or 384-well plates suitable for luminescence measurements.[11]

-

Test Compounds: Serial dilutions of 7-substituted THIQs.

-

Instrumentation: Luminometer.

Procedure:

-

Cell Seeding: Plate the cells in the opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[5]

-

Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11]

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12]

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

-

Measurement: Record the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting viability against the log of the compound concentration.

TNF-α Release Inhibition Assay

This assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

Cell Line: RAW 264.7 murine macrophage cell line.[14]

-

Stimulant: Lipopolysaccharide (LPS) from E. coli.[15]

-

Culture Medium: DMEM supplemented with 10% FBS.

-

Test Compounds: Serial dilutions of 7-substituted THIQs.

-

Quantification Kit: TNF-α Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Instrumentation: Microplate reader for ELISA.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.[15]

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).[16]

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for a defined period (e.g., 18-24 hours).[17]

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using recombinant TNF-α. Calculate the concentration of TNF-α in each sample. Determine the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-only treated cells. Calculate the IC₅₀ value from the resulting dose-response curve.

Visualizations: Workflows and SAR Insights

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

Caption: General workflow for the structure-activity relationship (SAR) study of novel 7-substituted THIQs.

Caption: Simplified signaling pathway for inhibitory Gi/o-coupled dopamine D2/D3 receptors.

References

- 1. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 10. promega.com [promega.com]

- 11. promega.com [promega.com]

- 12. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

- 13. promega.com [promega.com]

- 14. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel Bioactive 7-(Trifluoromethyl)-Tetrahydroisoquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic incorporation of a trifluoromethyl group, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity, has led to the development of potent and selective therapeutic agents. This technical guide focuses on the discovery of novel bioactive THIQs featuring a trifluoromethyl substituent at the 7-position, a modification that has shown significant promise in modulating the activity of various biological targets. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their potential as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.

Quantitative Biological Data

The following tables summarize the in vitro biological activity of representative trifluoromethyl-substituted tetrahydroquinoline and related tetrahydroquinoline derivatives against key protein kinases.

Table 1: Inhibitory Activity of Trifluoromethyl-Substituted Tetrahydroquinoline Derivatives against mTOR.

| Compound ID | Structure | Target Cell Line | IC50 (µM) |

| 10d | 3-Fluoro-N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-(trifluoromethyl)benzamide | A549 (Lung Cancer) | 0.062 ± 0.01 |

| MCF-7 (Breast Cancer) | 0.58 ± 0.11 | ||

| MDA-MB-231 (Triple-Negative Breast Cancer) | 1.003 ± 0.008 | ||

| 10e | N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide | A549 (Lung Cancer) | 0.033 ± 0.003 |

| MCF-7 (Breast Cancer) | 0.101 ± 0.009 | ||

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.89 ± 0.07 |

Note: The compounds listed are tetrahydroquinoline (THQ) derivatives, which share a similar core structure with tetrahydroisoquinolines (THIQs). Data sourced from[1][2].

Table 2: Inhibitory Activity of Tetrahydroisoquinoline Derivatives against Rho-Kinase (ROCK).

| Compound ID | Structure | Target | IC50 (nM) |

| 4v | 4-(4-methoxyphenyl)-5-((4-methylpiperazin-1-yl)methyl)thiazol-2-amine | ROCK II | 20 |

Note: This compound, while not a 7-trifluoromethyl-THIQ, is a potent ROCK inhibitor with a related heterocyclic structure, providing context for potential therapeutic applications. Data sourced from[3].

Table 3: Inhibitory Activity of Tetrahydroquinoline Derivatives against Phosphodiesterase 4B (PDE4B).

| Compound ID | Structure | Target | IC50 (nM) |

| 4m | 2-(furan-2-yl)-N-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | PDE4B | Not explicitly stated, but noted as having the best potential selective activity. |

Note: This is a tetrahydroquinoline derivative, highlighting the potential of this scaffold as a PDE4B inhibitor. Data sourced from[4].

Experimental Protocols

General Synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

The synthesis of the core this compound scaffold can be achieved through established synthetic routes such as the Pictet-Spengler or Bischler-Napieralski reactions. A chemoenzymatic one-pot process offers a milder alternative to traditional chemical synthesis[5].

Example Protocol: Chemoenzymatic One-Pot Synthesis of a 1-Substituted Tetrahydroisoquinoline [5]

This protocol describes a general method that can be adapted for the synthesis of various tetrahydroisoquinolines.

-

Oxidation of the Benzylic Alcohol:

-

To a solution of the starting benzylic alcohol (1.00 equivalent) and TEMPO (0.15 equivalents) in a potassium phosphate buffer (200 mM, pH 8.0) containing 0.3 mM CuSO4, add a laccase solution (0.6 U/mL).

-

Shake the reaction mixture at 37°C for 20-45 hours.

-

-

Pictet-Spengler Reaction:

-